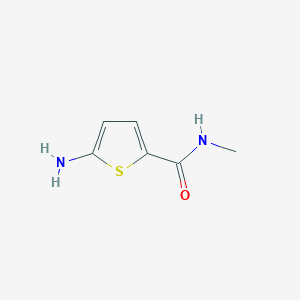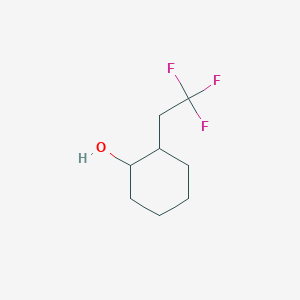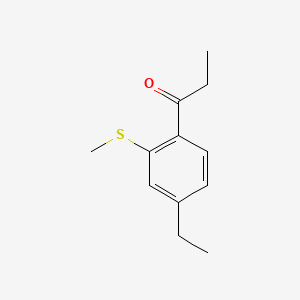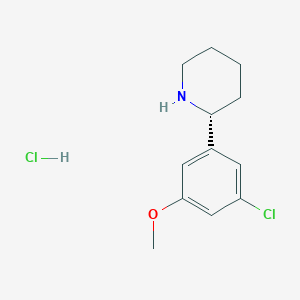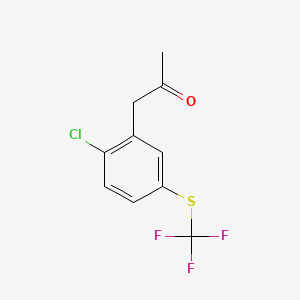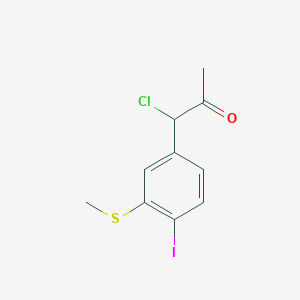
1-Chloro-1-(4-iodo-3-(methylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(4-iodo-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClIOS. This compound is characterized by the presence of a chloro group, an iodo group, and a methylthio group attached to a phenyl ring, along with a propan-2-one backbone. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Preparation Methods
The synthesis of 1-Chloro-1-(4-iodo-3-(methylthio)phenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of the iodo group to the phenyl ring.
Thioether Formation: Addition of the methylthio group to the phenyl ring.
Chlorination: Introduction of the chloro group to the propan-2-one backbone.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperatures, specific catalysts, and solvents to facilitate the reactions .
Chemical Reactions Analysis
1-Chloro-1-(4-iodo-3-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding alcohols or hydrocarbons.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-1-(4-iodo-3-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-iodo-3-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloro and iodo groups can participate in electrophilic and nucleophilic reactions, while the methylthio group can engage in sulfur-related chemistry. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 1-Chloro-1-(4-iodo-3-(methylthio)phenyl)propan-2-one include:
1-Chloro-1-(3-iodo-4-(methylthio)phenyl)propan-2-one: Differing in the position of the iodo and methylthio groups.
1-Chloro-1-(4-iodo-3-(methylthio)phenyl)ethanone: Differing in the length of the carbon chain.
1-Bromo-1-(4-iodo-3-(methylthio)phenyl)propan-2-one: Differing in the halogen group attached to the propan-2-one backbone.
These compounds share similar chemical properties but may exhibit different reactivities and applications due to the variations in their structures.
Properties
Molecular Formula |
C10H10ClIOS |
|---|---|
Molecular Weight |
340.61 g/mol |
IUPAC Name |
1-chloro-1-(4-iodo-3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10ClIOS/c1-6(13)10(11)7-3-4-8(12)9(5-7)14-2/h3-5,10H,1-2H3 |
InChI Key |
KKUBKZLDFXKLNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)I)SC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14051804.png)

![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-1-(piperidin-1-YL)ethan-1-one](/img/structure/B14051826.png)
![4-[[2-[5-(2-Fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoic acid](/img/structure/B14051838.png)
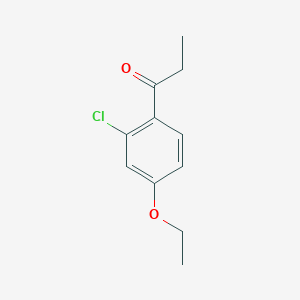

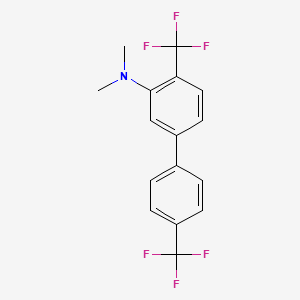
![6-Methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B14051864.png)
